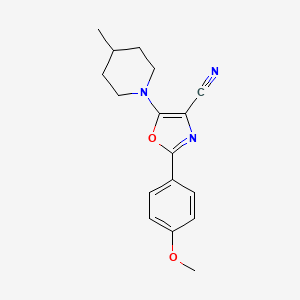

2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile

Description

2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 2, a 4-methylpiperidin-1-yl group at position 5, and a nitrile group at position 2. This structure combines aromatic, aliphatic, and heterocyclic moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves multicomponent reactions or sequential functionalization of the oxazole ring, as seen in related compounds .

The nitrile group at position 4 may participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

CAS No. |

613652-15-6 |

|---|---|

Molecular Formula |

C17H19N3O2 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C17H19N3O2/c1-12-7-9-20(10-8-12)17-15(11-18)19-16(22-17)13-3-5-14(21-2)6-4-13/h3-6,12H,7-10H2,1-2H3 |

InChI Key |

DKRBCIOKGRUELR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N |

solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Cyclocondensation of α-Amino Ketone Precursors

A common approach involves cyclocondensation reactions to form the oxazole ring. Key steps include:

- Formation of the Oxazole Core :

- Method A : Reacting 4-methoxybenzoyl chloride with 4-methylpiperidine-1-carbonitrile in the presence of a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [EDC]) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 50°C for 5 hours.

- Method B : Using thiourea and diketone esters under reflux in dimethylformamide (DMF) at 130–160°C. This method avoids oxidizing agents, enhancing environmental compatibility.

Table 1: Comparison of Cyclocondensation Conditions

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| A | EDC/HOBt | DCM | 50°C | 74% | |

| B | Thiourea | DMF | 130–160°C | 68% |

Functional Group Transformations

Introduction of the 4-Methylpiperidinyl Group

The 4-methylpiperidine moiety is introduced via nucleophilic substitution or coupling:

- Nucleophilic Substitution : Reacting 5-bromo-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile with 4-methylpiperidine in acetonitrile using potassium carbonate as a base.

- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-methylpiperidinyl boronic esters.

Carbonitrile Installation

The carbonitrile group at position 4 is introduced via:

Optimization Strategies

Solvent and Base Selection

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the oxazole ring, particularly at positions 2 and 3. Below is a comparative analysis:

Functional Differences

- Electron Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing fluorophenyl groups in the fluorinated analog . This impacts binding affinity in enzyme inhibition assays.

- Solubility : Piperazine-containing analogs (e.g., ) exhibit improved aqueous solubility compared to the target compound’s methylpiperidine group, which prioritizes membrane permeability.

- Synthetic Accessibility : The target compound’s synthesis requires fewer steps than analogs with acylated piperazine rings, which involve additional coupling reactions .

Research Findings

Data Tables

Table 1: Physicochemical Properties

Biological Activity

2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula, which includes a methoxyphenyl group and a piperidine moiety. Its structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological systems.

Antitumor Activity

Research indicates that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain oxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's ability to interact with protein kinases and other cellular targets is a focal point of ongoing research.

The proposed mechanisms of action for 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile include:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that control cell division and survival.

- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in cancer cells, which is crucial for its antitumor effects.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Zhang et al. (2016) | Demonstrated cytotoxic effects on various cancer cell lines | Supports potential use in cancer therapy |

| Li et al. (2018) | Identified inhibition of specific protein kinases | Suggests mechanism involving kinase inhibition |

| Kumar et al. (2020) | Reported anti-inflammatory properties | Indicates broader pharmacological potential |

Case Studies

Case Study 1: Anticancer Activity

In a study by Zhang et al., 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Inflammatory Response

Kumar et al. explored the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The study found that treatment with the compound reduced the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationships (SAR)

Understanding SAR is vital for optimizing the biological activity of compounds like 2-(4-Methoxyphenyl)-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile. Modifications to the methoxy and piperidine groups can significantly influence potency and selectivity against various biological targets.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Acetylation/Formylation : Use acetic anhydride for acetylation (e.g., to form intermediates like β-chloroenaldehyde derivatives) .

- Amine Coupling : React with primary or heterocyclic amines (e.g., hydrazines, guanidines) under reflux in methanol or ethanol for 24–48 hours to form Schiff bases or heterocycles .

- Optimization : Adjust solvent polarity (e.g., methanol vs. dichloromethane), amine stoichiometry (1:1 to 1:2 molar ratios), and reaction time (24–72 hours) to improve yields (typically 54–70%) .

Basic: Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Answer:

Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; piperidinyl protons at δ 1.2–2.8 ppm) .

- ESI-MS : For molecular ion verification (e.g., exact mass 331.1354 g/mol for C17H21N3O2S derivatives) .

- IR Spectroscopy : Identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, oxazole C-O-C at 1250–1300 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Protective Gear : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods due to nitrile toxicity .

- Waste Disposal : Segregate nitrile-containing waste and neutralize acidic byproducts (e.g., TFA) before disposal .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the oxazole ring .

Advanced: How do reaction mechanisms differ when using aliphatic vs. heterocyclic amines?

Answer:

- Aliphatic Amines (e.g., dimethylamine) : Undergo nucleophilic substitution at the oxazole’s 5-position, forming stable adducts (e.g., 70% yield for 5-(dimethylamino) derivatives) .

- Heterocyclic Amines (e.g., pyrazoles) : Require bifunctional nucleophiles to form fused rings (e.g., pyridopyrimidines), often needing higher temperatures (80–100°C) and longer reaction times (48+ hours) .

- Mechanistic Insight : Aliphatic amines favor SN2 pathways, while heterocycles may involve cycloaddition or tautomerization .

Advanced: How can researchers reconcile contradictory spectral data for derivatives?

Answer:

- Variable Tautomerism : Oxazole-thiazole tautomerism (e.g., 1,3-oxazole vs. 1,3-thiazole) can shift NMR/IR peaks. Use deuterated solvents (DMSO-d6) to stabilize tautomers .

- Impurity Analysis : Run HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolyzed nitriles). Adjust purification methods (e.g., column chromatography with silica gel vs. recrystallization) .

Advanced: What strategies are used to evaluate biological activity, and how can false positives be minimized?

Answer:

- Targeted Assays : Screen for COX-1 inhibition (IC50 values) using enzyme-linked immunosorbent assays (ELISA) with 1,2:3,4-di-O-isopropylidene-D-galactose derivatives as positive controls .

- False Positive Mitigation :

Advanced: How does steric hindrance from the 4-methylpiperidinyl group affect reactivity?

Answer:

- Steric Effects : The 4-methyl group reduces nucleophilicity at the piperidine nitrogen, slowing reactions with bulky electrophiles (e.g., aryl halides).

- Workarounds : Use polar aprotic solvents (DMF, DMSO) to enhance solubility or introduce activating groups (e.g., electron-withdrawing nitriles) to offset steric limitations .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with COX-1 (PDB ID: 1EQG). Focus on π-π stacking between the methoxyphenyl group and Tyr-385 .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., nitrile’s electron-withdrawing impact on oxazole reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.